2-Cycloocten-1-one
Description
Structural Features: 2-Cycloocten-1-one (CAS No. 23202-10-0) is an eight-membered cyclic enone with the molecular formula C₈H₁₂O. Its structure comprises a cyclooctene ring (with a double bond between C2 and C3) and a ketone group at the first carbon (C1) . The conformational flexibility of the cyclooctene ring and the reactivity of the α,β-unsaturated ketone system define its chemical behavior .
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-cyclooct-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHQAIKRVDXIMX-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-25-2, 23202-10-0 | |
| Record name | 2-Cycloocten-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-cyclooct-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cycloocten-1-one can be synthesized through various methods. One common approach involves the photoisomerization of cis-cyclooctene derivatives. This process uses ultraviolet light to convert cis-cyclooctene to its trans form, which can then be oxidized to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of flow chemistry and photochemical reactions are often employed. These methods are advantageous due to their high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Cycloocten-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxygenated products.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The alpha, beta-unsaturated ketone can participate in nucleophilic addition reactions.
Cycloaddition: The compound can undergo Diels-Alder reactions with dienes to form new ring structures.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or peroxides in the presence of catalysts like vanadium disilicide.
Reduction: Hydrogen gas with metal catalysts such as palladium or nickel.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Cycloaddition: Dienes like cyclopentadiene under UV light.
Major Products:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols.
Substitution: Various substituted cyclooctenones.
Cycloaddition: New cyclic compounds.
Scientific Research Applications
2-Cycloocten-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive ketone group and flexible ring structure.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the synthesis of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-Cycloocten-1-one involves its reactive ketone group and the conformational flexibility of the cyclooctene ring. The ketone group can participate in various nucleophilic addition reactions, while the ring structure allows for cycloaddition reactions. These properties make it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Cyclooctene
Cyclooctene lacks the ketone group, rendering it less reactive in electrophilic additions or oxidations compared to this compound .
Cyclohexenone (2-Cyclohexen-1-one)
| Property | This compound | 2-Cyclohexen-1-one |
|---|---|---|
| Structure | 8-membered ring | 6-membered ring |
| Ring Strain | Lower (flexible ring) | Higher (Bayer strain) |
| Reactivity | Moderate (less strained) | High (prone to ring-opening) |
| Applications | Polymer precursors | Pharmaceuticals, fragrances |
| Key Data | Boiling point: ~180°C | Boiling point: 165°C |
The smaller ring size of cyclohexenone increases ring strain, making it more reactive in Diels-Alder reactions compared to this compound .
Cyclopentenone (2-Cyclopenten-1-one)
The five-membered cyclopentenone exhibits higher electrophilicity due to greater ring strain, enabling efficient conjugate additions, whereas this compound’s flexibility favors cycloadditions .
Cycloheptenone (2-Cyclohepten-1-one)
Cycloheptenone’s intermediate ring size results in reactivity between cyclopentenone and cyclooctenone, often used in troponoid syntheses .
Cyclooctanone
The absence of a double bond in cyclooctanone limits its participation in cycloadditions but enhances stability in oxidation reactions .
Research Findings and Industrial Relevance
- Epoxidation Reactions: this compound is a minor product (1.18% yield) in the uncatalyzed epoxidation of cyclooctene using t-butyl hydroperoxide, highlighting its stability under oxidative conditions .
- Catalytic Studies : Tungsten oxide clusters increase this compound yields (up to 47.8%) in cyclooctene epoxidation, suggesting radical-mediated pathways .
- Thermodynamic Data : Boiling points and molecular weights (Table 1) correlate with ring size and functional group effects .
Biological Activity
2-Cycloocten-1-one is an organic compound characterized by its unique structure, featuring an eight-membered cyclooctene ring with a ketone functional group. While specific biological activities of this compound are not extensively documented, its structural features suggest potential reactivity that may be exploited in biological systems. This article explores the available research findings, potential applications, and biological implications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be described as follows:
- Cyclooctene Ring : An eight-membered cyclic alkene that provides conformational flexibility.
- Ketone Group : Positioned at the first carbon, contributing to its reactivity.
The combination of these features results in a compound that exhibits both unique chemical properties and potential biological activity.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Diels-Alder Reactions : Utilizing cycloalkenes as reactants to form adducts that can be further processed to yield this compound.
- Oxidative Reactions : Employing oxidizing agents to convert cyclooctene derivatives into the ketone.
Table 1: Comparison of Similar Compounds
| Compound | Structural Features | Reactivity Profile |
|---|---|---|
| Cyclooctene | Lacks ketone group | Less reactive due to absence of carbonyl functionality |
| Cyclohexenone | Smaller ring size | Reactivity influenced by smaller ring strain |
| Cyclooctanone | Saturated ring | Different reactivity due to saturation |
| 3-Cyclohexen-1-one | Similar enone structure | Different reactivity profile due to ring size |
The distinct combination of an eight-membered ring and a reactive ketone group gives this compound unique properties that enhance its utility in organic synthesis compared to similar compounds.
Potential Applications
Given its structural characteristics, this compound may have applications in:
- Organic Synthesis : As a reactive intermediate in the formation of complex organic molecules.
- Pharmaceutical Development : Potential for use in drug design due to its reactivity and possible biological interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
